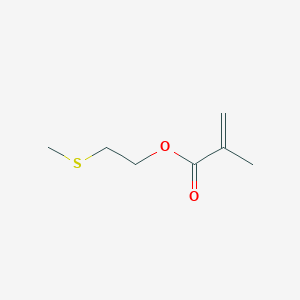

2-(Methylthio)ethyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGMNVSTCSILMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393393 | |

| Record name | 2-(Methylthio)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14216-23-0 | |

| Record name | 2-(Methylthio)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylthio)ethyl methacrylate chemical structure and properties

An In-depth Technical Guide on 2-(Methylthio)ethyl Methacrylate (B99206): Structure, Properties, and Applications in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)ethyl methacrylate (MTEMA) is a functional monomer that has garnered significant interest in the field of polymer chemistry, particularly for the development of advanced biomaterials. Its unique thioether side chain imparts stimuli-responsive properties, making polymers derived from it ideal candidates for sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and polymerization of MTEMA. It further delves into the applications of poly(this compound) (PMTEMA) and its oxidized derivatives in creating stimuli-responsive nanoparticles for targeted drug release. Detailed experimental protocols for its polymerization and subsequent modification are provided, alongside a discussion on the cytotoxicity of these materials.

Chemical Structure and Physicochemical Properties

This compound is an ester of methacrylic acid containing a sulfur atom in its side chain. This thioether group is the key to its functionality, offering a site for controlled oxidation, which in turn modulates the polymer's solubility and interaction with biological environments.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1][2][3][4][5][6]

| Property | Value |

| IUPAC Name | 2-(methylthio)ethyl 2-methylprop-2-enoate |

| Synonyms | MTEMA, 2-(Methylsulfanyl)ethyl methacrylate |

| CAS Number | 14216-23-0 |

| Molecular Formula | C7H12O2S |

| Molecular Weight | 160.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.04 g/mL at 25 °C |

| Boiling Point | 38 °C at 0.06 mmHg; 95-98 °C at 4 mmHg |

| Refractive Index (n20/D) | 1.48 |

| Flash Point | 88 °C (closed cup) |

| SMILES | CSCCOC(=O)C(C)=C |

| InChI | 1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3 |

| InChIKey | MLGMNVSTCSILMV-UHFFFAOYSA-N |

Polymerization of this compound

Poly(this compound) (PMTEMA) is commonly synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for biomedical applications.[7][8][9][10][11]

Experimental Protocol: RAFT Polymerization of MTEMA

This protocol describes a typical thermally initiated RAFT polymerization of MTEMA.[7][8]

Materials:

-

This compound (MTEMA), inhibitor removed

-

2,2′-Azobis(2-methylpropionitrile) (AIBN), initiator

-

2-Cyano-2-propyl dodecyl trithiocarbonate, RAFT agent

-

Anhydrous solvent (e.g., dioxane or dimethylformamide)

-

Schlenk flask and line

-

Magnetic stirrer and oil bath

Procedure:

-

MTEMA is passed through a column of basic alumina (B75360) to remove the inhibitor.

-

In a Schlenk flask, the RAFT agent and AIBN are dissolved in the chosen anhydrous solvent.

-

The MTEMA monomer is then added to the flask. The molar ratio of monomer:RAFT agent:initiator can be varied to target a specific molecular weight (e.g., 50:1:0.1).

-

The reaction mixture is degassed by three freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.

-

The flask is backfilled with an inert gas (e.g., nitrogen or argon) and placed in a preheated oil bath at a specific temperature (e.g., 70 °C).

-

The polymerization is allowed to proceed for a set time (e.g., 4-24 hours), with samples taken periodically to monitor monomer conversion and polymer molecular weight by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

-

The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing it to air.

-

The resulting polymer is purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane) and dried under vacuum.

Stimuli-Responsive Properties and Applications in Drug Delivery

The thioether group in PMTEMA is susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1][4][12] This oxidation converts the hydrophobic thioether to a more hydrophilic sulfoxide (B87167) and subsequently to a sulfone. This change in polarity can be harnessed to design "smart" drug delivery systems that release their payload in response to the elevated ROS levels often found in pathological environments like tumors or sites of inflammation.[1][4]

Oxidation of PMTEMA to Poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM)

Controlled oxidation is crucial to obtain the desired sulfoxide form without significant formation of the sulfone, which has been shown to increase cytotoxicity.[7][8]

Experimental Protocol: Oxidation of PMTEMA [7][8]

Materials:

-

Poly(this compound) (PMTEMA)

-

Hydrogen peroxide (H₂O₂) (e.g., 30 wt. % in H₂O)

-

Solvent (e.g., dichloromethane (B109758) or methanol)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

PMTEMA is dissolved in the chosen solvent in a round-bottom flask.

-

A slight molar excess of hydrogen peroxide (e.g., 1.1 equivalents per thioether group) is added dropwise to the polymer solution at room temperature.

-

The reaction is stirred for a specified time (e.g., 24 hours).

-

The extent of oxidation can be monitored by ¹H NMR spectroscopy by observing the shift of the protons adjacent to the sulfur atom.

-

The resulting poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM) is purified by dialysis against deionized water to remove unreacted H₂O₂ and solvent, followed by lyophilization.

ROS-Responsive Nanoparticles for Drug Delivery

Amphiphilic block copolymers containing a PMTEMA block can self-assemble in aqueous solution to form nanoparticles, such as micelles or vesicles, with a hydrophobic PMTEMA core. These nanoparticles can encapsulate hydrophobic drugs. In a high-ROS environment, the PMTEMA core is oxidized to the hydrophilic PMSEM, leading to the disassembly of the nanoparticle and the release of the encapsulated drug.[1][4][12]

Cytotoxicity

The biocompatibility of polymers is a critical factor for their use in drug delivery. Studies have shown that while PMTEMA and PMSEM exhibit reasonable biocompatibility at concentrations relevant for drug delivery, over-oxidation to the sulfone form can significantly increase cytotoxicity.[7][8] Therefore, precise control over the oxidation process is paramount.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.

Materials:

-

Polymer solution in sterile cell culture medium

-

Mammalian cell line (e.g., L929 fibroblasts or a relevant cancer cell line)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing various concentrations of the polymer to be tested. A control group with medium only is also included.

-

The cells are incubated with the polymer for a defined period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium containing the polymer is removed, and MTT solution is added to each well. The plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution in each well is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to the control group.

Table 2: Comparative Cytotoxicity of Methacrylate-Based Materials [2]

| Material | Cell Line | Assay | Cell Viability (%) (Freshly Mixed) | Cell Viability (%) (Set) |

| Super-Bond C&B (Methacrylate-based) | L929 | MTS | 66.0 ± 13.6 | 100 ± 21.9 |

| Super-Bond RC Sealer (Methacrylate-based) | L929 | MTS | 55.5 ± 15.6 | 81.8 ± 38.5 |

| MetaSEAL (Methacrylate-based) | L929 | MTS | 10.6 ± 0.7 | 24.9 ± 7.9 |

| AH Plus Sealer (Epoxy Resin-based) | L929 | MTS | 8.9 ± 2.2 | 23.6 ± 10.0 |

Note: This table provides a general comparison of methacrylate-based materials and is not specific to PMTEMA. The cytotoxicity of PMTEMA and its derivatives should be determined on a case-by-case basis.

Conclusion

This compound is a versatile monomer for the synthesis of advanced, stimuli-responsive polymers. The ability to precisely control its polymerization using techniques like RAFT and to subsequently modify the polymer through controlled oxidation opens up a wide range of possibilities for the development of sophisticated drug delivery systems. The ROS-responsive nature of PMTEMA-based materials makes them particularly promising for targeted therapies in diseases characterized by oxidative stress. Future research will likely focus on the in vivo efficacy and biocompatibility of these systems, bringing them closer to clinical applications.

References

- 1. Frontiers | Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems [frontiersin.org]

- 2. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Reactive oxygen species-responsive polymer drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejmanager.com [ejmanager.com]

- 6. publications.iupac.org [publications.iupac.org]

- 7. Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(this compound): Evaluation of the Sulfoxide Side Chain on Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]

- 10. boronmolecular.com [boronmolecular.com]

- 11. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis of 2-(Methylthio)ethyl Methacrylate: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, purification, and characterization of the monomer 2-(methylthio)ethyl methacrylate (B99206) (MTEMA). This versatile monomer is a critical building block for the development of advanced polymers, particularly redox-responsive materials for applications in drug delivery and cryopreservation. This document provides detailed experimental protocols, comprehensive characterization data, and a visualization of the synthetic workflow.

Introduction

2-(Methylthio)ethyl methacrylate is a specialty monomer that incorporates a thioether functional group. This sulfur-containing moiety imparts unique properties to polymers derived from it, most notably responsiveness to oxidative stimuli. The oxidation of the hydrophobic thioether to a more hydrophilic sulfoxide (B87167) or sulfone forms the basis for the design of "smart" polymers that can respond to changes in their chemical environment. This characteristic is of significant interest in the field of drug delivery, where polymers based on MTEMA can be engineered to release therapeutic payloads in response to the oxidative stress often found in diseased tissues. Furthermore, the structural similarity of the resulting polysulfoxide to dimethyl sulfoxide (DMSO) has led to investigations into its potential as a macromolecular cryoprotectant.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common and effective methods are the esterification of 2-(methylthio)ethanol (B31312) with methacryloyl chloride or methacrylic acid, and the transesterification of a simple alkyl methacrylate (e.g., methyl methacrylate) with 2-(methylthio)ethanol. Below are detailed protocols for two primary synthetic approaches.

Synthesis via Esterification of 2-(Methylthio)ethanol with Methacryloyl Chloride

This method offers a high-yield and relatively fast reaction pathway. The use of a base, such as triethylamine (B128534), is crucial to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2-(methylthio)ethanol (1 equivalent), triethylamine (1.1 equivalents), and anhydrous dichloromethane (B109758) (DCM) as the solvent. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Methacryloyl Chloride: Methacryloyl chloride (1.1 equivalents) dissolved in anhydrous DCM is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid. A polymerization inhibitor, such as hydroquinone, may be added to the distillation flask to prevent polymerization.

| Reactant/Reagent | Molar Ratio | Purpose |

| 2-(Methylthio)ethanol | 1 | Starting material |

| Methacryloyl Chloride | 1.1 | Acylating agent |

| Triethylamine | 1.1 | HCl scavenger |

| Dichloromethane | - | Solvent |

| Sodium Bicarbonate (sat. aq.) | - | Neutralization |

| Magnesium Sulfate | - | Drying agent |

Synthesis via Fischer Esterification of 2-(Methylthio)ethanol with Methacrylic Acid

This method utilizes a strong acid catalyst to promote the direct esterification of a carboxylic acid with an alcohol. The removal of water is essential to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer. The flask is charged with 2-(methylthio)ethanol (1 equivalent), methacrylic acid (1.2 equivalents), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene). A polymerization inhibitor (e.g., hydroquinone) is also added.

-

Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction is continued until no more water is collected.

-

Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to remove the unreacted methacrylic acid and the acid catalyst. The organic layer is then washed with water and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by vacuum distillation.

| Reactant/Reagent | Molar Ratio | Purpose |

| 2-(Methylthio)ethanol | 1 | Starting material |

| Methacrylic Acid | 1.2 | Acylating agent |

| p-Toluenesulfonic Acid | 0.05 | Catalyst |

| Toluene | - | Solvent/Azeotroping agent |

| Hydroquinone | - | Polymerization inhibitor |

| Sodium Bicarbonate (sat. aq.) | - | Neutralization |

| Sodium Sulfate | - | Drying agent |

Characterization of this compound

The successful synthesis and purity of the monomer are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 14216-23-0 | |

| Molecular Formula | C₇H₁₂O₂S | |

| Molecular Weight | 160.23 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 38 °C at 0.06 mmHg | |

| Density | 1.04 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.48 |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides information about the proton environment in the molecule. The expected chemical shifts for this compound are as follows:

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| =CH₂ (cis) | ~6.1 | s | 1H |

| =CH₂ (trans) | ~5.5 | s | 1H |

| -O-CH₂- | ~4.3 | t | 2H |

| -CH₂-S- | ~2.8 | t | 2H |

| -S-CH₃ | ~2.1 | s | 3H |

| C-CH₃ | ~1.9 | s | 3H |

¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon | Chemical Shift (ppm) |

| C=O | ~167 |

| C=CH₂ | ~136 |

| C=CH₂ | ~126 |

| -O-CH₂- | ~63 |

| -CH₂-S- | ~33 |

| C-CH₃ | ~18 |

| -S-CH₃ | ~15 |

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals the presence of key functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O stretch (ester) | ~1720 |

| C=C stretch (alkene) | ~1638 |

| C-O stretch | ~1160 |

| C-H stretch (sp² and sp³) | ~2900-3100 |

Experimental and Logical Workflow

The synthesis of this compound and its subsequent application in forming redox-responsive polymers for drug delivery follows a logical progression. This can be visualized as a workflow from monomer synthesis to the final application.

Caption: Workflow for the synthesis of MTEMA and its application in redox-responsive drug delivery.

Application in Redox-Responsive Drug Delivery

Polymers synthesized from this compound are particularly valuable in the design of drug delivery systems that can respond to the redox potential of the cellular environment. The higher concentration of reactive oxygen species (ROS) in the microenvironment of tumors compared to healthy tissues provides a trigger for the oxidation of the thioether side chains of poly(MTEMA). This oxidation leads to a change in the polymer's hydrophilicity, which can destabilize nanoparticle drug carriers and trigger the release of their therapeutic payload, such as doxorubicin, specifically at the tumor site. This targeted release mechanism has the potential to enhance the efficacy of cancer therapies while minimizing systemic toxicity.

Caption: Redox-triggered drug release from a poly(MTEMA)-based nanoparticle.

Conclusion

This compound is a monomer of significant interest for the synthesis of advanced functional polymers. The presence of a redox-sensitive thioether group allows for the creation of smart materials that can respond to specific biological cues, making them highly promising for applications in targeted drug delivery and other biomedical fields. The synthetic protocols and characterization data provided in this guide offer a comprehensive resource for researchers and professionals working in these areas. The continued exploration of polymers derived from MTEMA is expected to lead to further innovations in the development of responsive biomaterials.

Physical and chemical properties of poly(2-(Methylthio)ethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-(methylthio)ethyl methacrylate), commonly abbreviated as p(MEMA), is a stimuli-responsive polymer that has garnered significant interest in the biomedical and pharmaceutical fields. Its unique thioether side chain provides a site for reversible oxidation, enabling the polymer to switch between hydrophobic and hydrophilic states. This property makes p(MEMA) a promising candidate for a variety of applications, including controlled drug delivery systems, smart coatings, and as a component in advanced biomaterials. This technical guide provides a comprehensive overview of the physical and chemical properties of p(MEMA), detailed experimental protocols for its synthesis and characterization, and an exploration of its key functionalities.

Chemical Structure and Properties

Poly(this compound) is a polymer with a polymethacrylate (B1205211) backbone and pendant side chains containing a thioether group. This thioether linkage is the key to its stimuli-responsive behavior.

Physical Properties

The physical properties of p(MEMA) are crucial for its application in various fields. While extensive characterization is ongoing, some key properties have been reported. A significant challenge in providing a definitive set of physical properties is that they are highly dependent on the polymer's molecular weight and polydispersity, which are in turn controlled by the synthesis conditions.

Table 1: Physical Properties of Poly(this compound)

| Property | Value | Notes |

| Glass Transition Temperature (Tg) | Not explicitly reported in reviewed literature. For comparison, the related poly(2-(methylsulfinyl)ethyl acrylate) has a Tg of 16 °C (linear) and 32 °C (star). | The Tg is a critical parameter for determining the polymer's mechanical properties at a given temperature. |

| Melting Temperature (Tm) | Not applicable. | As an amorphous polymer, p(MEMA) does not exhibit a distinct melting point. |

| Decomposition Temperature (Td) | Not explicitly reported in reviewed literature. Poly(alkyl methacrylates) generally depolymerize to their monomers at elevated temperatures. | Thermal stability is a key consideration for processing and long-term applications. |

| Solubility | Soluble in various organic solvents. | See Table 2 for a more detailed list. |

Table 2: Solubility of Poly(this compound)

| Solvent | Solubility | Reference |

| Tetrahydrofuran (THF) | Soluble | [1] |

| Chloroform (CHCl3) | Soluble | [1] |

| N,N-Dimethylformamide (DMF) | Soluble | [1][2] |

| Dioxane | Soluble | [1] |

| Toluene | Soluble | [1] |

| Acetone | Soluble | [1] |

| Methanol/Ethanol | Insoluble | [1] |

| Water | Insoluble | [1] |

Note: The solubility of p(MEMA) can be influenced by its molecular weight.

Chemical Properties

The most significant chemical property of p(MEMA) is the ability of its thioether side chain to undergo oxidation. This reaction is the basis for its use as a stimuli-responsive material. The thioether can be oxidized to a more polar sulfoxide (B87167) and further to a sulfone. This transformation dramatically alters the polymer's polarity and, consequently, its solubility in aqueous environments.

Figure 1: Oxidation and reduction pathway of p(MEMA).

This reversible oxidation-reduction cycle allows for the design of "smart" materials that can respond to changes in the local redox environment, a feature of particular interest for targeted drug delivery to specific cellular compartments or tissues with elevated levels of reactive oxygen species (ROS).[2]

Synthesis and Characterization

The synthesis of well-defined p(MEMA) is typically achieved through controlled radical polymerization techniques, with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being a widely used method.[2][3]

Experimental Protocol: RAFT Polymerization of 2-(Methylthio)ethyl Methacrylate (B99206)

This protocol provides a general procedure for the synthesis of p(MEMA) via RAFT polymerization. The specific amounts of reagents can be adjusted to target different molecular weights.

Materials:

-

This compound (MEMA) (monomer)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Anhydrous 1,4-dioxane (B91453) (solvent)

-

Argon or Nitrogen gas

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Cold diethyl ether (for precipitation)

Procedure:

-

In a Schlenk flask, dissolve the desired amounts of MEMA, CPAD, and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of [MEMA]:[CPAD]:[AIBN] is 100:1:0.2.

-

Seal the flask and deoxygenate the solution by subjecting it to at least three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

-

Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The polymerization kinetics can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

-

To quench the reaction, expose the solution to air and cool it to room temperature.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether while stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with fresh cold diethyl ether and dry it under vacuum to a constant weight.

Figure 2: General workflow for the synthesis and characterization of p(MEMA).

Characterization Methods

Table 3: Characterization Techniques for Poly(this compound)

| Technique | Purpose | Typical Observations |

| Size Exclusion Chromatography (SEC/GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Successful RAFT polymerization yields polymers with a narrow PDI (typically < 1.3).[2] |

| ¹H NMR Spectroscopy | To confirm the polymer structure and determine the monomer conversion. | The disappearance of vinyl proton signals from the monomer and the appearance of broad polymer backbone signals confirm polymerization. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A step-change in the heat flow indicates the glass transition. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and decomposition temperature (Td). | A weight loss curve as a function of temperature indicates the onset and profile of thermal degradation. |

Stimuli-Responsive Behavior: Oxidation of the Thioether Side Chain

The oxidation of the thioether group to a sulfoxide or sulfone is a key feature of p(MEMA) that enables its use in stimuli-responsive systems. This transformation from a hydrophobic to a hydrophilic polymer can be triggered by oxidizing agents such as hydrogen peroxide (H₂O₂).

Experimental Protocol: Oxidation of p(MEMA) to Poly(2-(methylsulfinyl)ethyl methacrylate)

This protocol describes the oxidation of p(MEMA) to its sulfoxide form, p(MSEO).

Materials:

-

Poly(this compound) (pMEMA)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Dichloromethane (DCM) or another suitable solvent for p(MEMA)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Deionized water

Procedure:

-

Dissolve p(MEMA) in a suitable solvent such as DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a slight molar excess of hydrogen peroxide (e.g., 1.1 equivalents per thioether group) to the stirred polymer solution.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The progress of the oxidation can be monitored by ¹H NMR by observing the shift of the methyl protons adjacent to the sulfur atom.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the resulting polymer in deionized water.

-

Purify the polymer by dialysis against deionized water for several days to remove any unreacted reagents and byproducts.

-

Lyophilize the purified polymer solution to obtain the final p(MSEO) product as a dry powder.

Figure 3: Experimental workflow for the oxidation of p(MEMA).

Applications in Drug Development

The stimuli-responsive nature of p(MEMA) makes it a highly attractive material for advanced drug delivery systems. The ability to switch from a hydrophobic to a hydrophilic state in response to oxidative stress, which is often upregulated in disease states such as cancer and inflammation, opens up possibilities for targeted drug release. For instance, nanoparticles formulated with p(MEMA) can encapsulate hydrophobic drugs and remain stable in the bloodstream. Upon reaching a target site with high levels of reactive oxygen species, the polymer oxidizes, becomes hydrophilic, and destabilizes the nanoparticle, leading to the release of the encapsulated therapeutic agent.

Conclusion

Poly(this compound) is a versatile and promising polymer for researchers and professionals in drug development and materials science. Its key feature, the reversible oxidation of the thioether side chain, allows for the creation of intelligent materials that can respond to their environment. While further research is needed to fully elucidate all of its physical properties, the synthetic and chemical principles outlined in this guide provide a solid foundation for its application and further development. The detailed protocols for synthesis and modification offer a practical starting point for harnessing the unique capabilities of this stimuli-responsive polymer.

References

Spectroscopic Characterization of 2-(Methylthio)ethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylthio)ethyl methacrylate (B99206), a key monomer in the synthesis of advanced polymers with applications in drug delivery and biomaterials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-(Methylthio)ethyl methacrylate. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.10 | Singlet | 1H | =CH ₂ (cis to C=O) |

| ~5.55 | Singlet | 1H | =CH ₂ (trans to C=O) |

| ~4.25 | Triplet | 2H | -O-CH ₂- |

| ~2.75 | Triplet | 2H | -S-CH ₂- |

| ~2.10 | Singlet | 3H | -S-CH ₃ |

| ~1.95 | Singlet | 3H | =C-CH ₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~167.0 | C =O (Ester carbonyl) |

| ~136.0 | C =CH₂ (Quaternary vinyl) |

| ~125.5 | C=C H₂ (Methylene vinyl) |

| ~63.0 | -O-C H₂- |

| ~33.0 | -S-C H₂- |

| ~18.0 | =C-C H₃ |

| ~15.5 | -S-C H₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950 | C-H stretch | Aliphatic |

| ~1715 | C=O stretch | α,β-Unsaturated Ester |

| ~1635 | C=C stretch | Alkene |

| ~1160 | C-O stretch | Ester |

| ~1020 | C-S stretch | Thioether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. For this compound (molar mass: 160.23 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 160 | [M]⁺ (Molecular Ion) |

| 129 | [M - OCH₃]⁺ |

| 101 | [M - COOCH₂CH₂SCH₃]⁺ |

| 85 | [M - CH₂CH₂SCH₃]⁺ |

| 69 | [CH₂=C(CH₃)C=O]⁺ |

| 61 | [CH₂CH₂SCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3-4 s

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the TMS signal.

IR Spectroscopy Protocol

Technique: Attenuated Total Reflectance (ATR) FTIR Spectroscopy Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

Instrument Parameters:

-

Spectrometer: FTIR Spectrometer with an ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Technique: Electron Ionization Mass Spectrometry (EI-MS) Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-200

Data Processing:

-

The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in data interpretation and the general experimental workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for interpreting NMR spectroscopic data to determine molecular structure.

An In-depth Technical Guide to 2-(Methylthio)ethyl Methacrylate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)ethyl methacrylate (B99206) (MTEMA), a versatile monomer increasingly utilized in the development of advanced drug delivery systems. This document details its physicochemical properties, synthesis, and polymerization, with a focus on its application in creating redox-responsive nanoparticles for targeted therapeutic release.

Core Properties of 2-(Methylthio)ethyl Methacrylate

This compound is a functional monomer valued for its thioether side chain, which can be selectively oxidized to form hydrophilic sulfoxide (B87167) or sulfone groups. This reversible oxidation is the cornerstone of its use in stimuli-responsive biomaterials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14216-23-0 | |

| Molecular Weight | 160.23 g/mol | |

| Molecular Formula | C7H12O2S | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.04 g/mL at 25 °C | |

| Boiling Point | 38 °C at 0.06 mmHg | |

| Refractive Index | n20/D 1.48 | |

| Flash Point | 88 °C (closed cup) | |

| Solubility | Soluble in most organic solvents |

Synthesis and Polymerization

The synthesis of poly(this compound) (PMTEMA) is typically achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for biomedical applications.

Experimental Protocol: Synthesis of this compound

A common method for synthesizing this compound involves the esterification of methacrylic acid with 2-(methylthio)ethanol. The reaction is typically catalyzed by an acid and requires careful control of temperature and reaction time to optimize the yield and minimize side reactions.

Experimental Protocol: RAFT Polymerization of this compound

This protocol describes a typical thermally initiated RAFT polymerization of MTEMA.

Materials:

-

This compound (MTEMA), monomer

-

2-Cyano-2-propyl dodecyl trithiocarbonate, RAFT agent

-

2,2′-Azobis(2-methylpropionitrile) (AIBN), initiator

-

Anhydrous 1,4-dioxane, solvent

Procedure:

-

In a Schlenk flask, dissolve MTEMA, the RAFT agent, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.

-

De-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Backfill the flask with an inert gas, such as argon or nitrogen.

-

Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

-

Allow the reaction to proceed for the desired time to achieve the target monomer conversion.

-

Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent, such as cold hexane.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterize the resulting polymer for its molecular weight and polydispersity using techniques like gel permeation chromatography (GPC).

Application in Redox-Responsive Drug Delivery

Polymers derived from MTEMA are particularly promising for creating "smart" drug delivery systems that respond to the redox environment of diseased tissues, such as tumors, which often have elevated levels of reactive oxygen species (ROS).

The thioether side chains of PMTEMA are hydrophobic. Upon oxidation by ROS (e.g., hydrogen peroxide), they are converted to more hydrophilic sulfoxide or sulfone groups. This change in polarity can trigger the disassembly of self-assembled nanoparticles, leading to the controlled release of an encapsulated drug.

Experimental Protocol: Doxorubicin (B1662922) Encapsulation in PMTEMA-based Nanoparticles

This protocol outlines the preparation of doxorubicin-loaded nanoparticles using a self-assembly approach with a pre-synthesized amphiphilic block copolymer, for example, poly(ethylene glycol)-b-poly(this compound) (PEG-b-PMTEMA).

Materials:

-

PEG-b-PMTEMA block copolymer

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), organic solvent

-

Deionized water

Procedure:

-

To prepare the hydrophobic free base form of doxorubicin, dissolve DOX·HCl in DMF and add an excess of TEA. Stir the solution for several hours in the dark.

-

Dissolve the PEG-b-PMTEMA block copolymer in DMF.

-

Add the solution of doxorubicin free base to the polymer solution and stir to ensure thorough mixing.

-

Add deionized water dropwise to the polymer-drug mixture under constant stirring. This will induce the self-assembly of the amphiphilic block copolymer into micelles, encapsulating the hydrophobic doxorubicin in the PMTEMA core.

-

Dialyze the resulting nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and unencapsulated drug.

-

The final doxorubicin-loaded nanoparticle solution can be stored at 4 °C for further characterization and in vitro studies.

-

Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or fluorescence spectroscopy by measuring the amount of doxorubicin in the nanoparticles.

Biological Interactions and Cellular Uptake

The interaction of PMTEMA-based nanoparticles with cells is a critical aspect of their function as drug delivery vehicles. The cellular uptake of nanoparticles is a complex process influenced by their physicochemical properties, including size, surface charge, and hydrophobicity.

Methacrylate-based nanoparticles are generally internalized by cells through endocytosis.[1] The specific endocytic pathway can vary and may include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[2] The uptake of these nanoparticles can trigger intracellular signaling pathways. For instance, studies on polymethylmethacrylate (PMMA) nanoparticles have suggested that their internalization can affect the cAMP response element-binding protein (CREB)-mediated signaling pathway.[1]

The sulfoxide groups, formed upon oxidation of PMTEMA, are known to be highly hydrophilic and biocompatible. Polymers containing sulfoxide moieties have shown reduced protein adsorption and minimal macrophage uptake, which can lead to prolonged blood circulation times.[3][4] This "stealth" property is advantageous for targeted drug delivery, as it can reduce clearance by the reticuloendothelial system and enhance accumulation at the target site.

In Vitro Cytotoxicity Assessment

It is essential to evaluate the cytotoxicity of any new drug delivery system. For methacrylate-based nanoparticles, in vitro cytotoxicity is commonly assessed using cell viability assays with cell lines such as fibroblasts (e.g., L929) or cancer cells relevant to the intended application.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the nanoparticle suspension in cell culture medium.

-

Replace the existing medium with the medium containing the nanoparticles at various concentrations. Include a positive control (a known cytotoxic agent) and a negative control (cells with medium only).

-

Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the nanoparticle-containing medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the negative control.

Conclusion

This compound is a highly versatile monomer for the development of advanced, stimuli-responsive drug delivery systems. Its key feature, the redox-sensitive thioether group, allows for the creation of nanoparticles that can release their therapeutic payload in response to the specific microenvironment of diseased tissues. The ability to synthesize well-defined polymers using techniques like RAFT, combined with the favorable biological properties of the resulting sulfoxide-containing polymers, makes MTEMA a valuable tool for researchers and professionals in the field of drug development. Further research into the specific interactions of these polymers with cellular signaling pathways will continue to refine their design and enhance their therapeutic efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfoxide‐Containing Polymer‐Coated Nanoparticles Demonstrate Minimal Protein Fouling and Improved Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Cytotoxicity of Poly(Methyl Methacrylate) Nanoparticles ...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

Navigating the Formulation Landscape: A Technical Guide to the Solubility of 2-(Methylthio)ethyl methacrylate

For researchers, scientists, and drug development professionals, understanding the solubility of monomers is a critical first step in the design and synthesis of novel polymers for advanced applications. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylthio)ethyl methacrylate (B99206) (MTEMA), a versatile monomer with increasing importance in the development of specialty polymers.

Predicted Solubility of 2-(Methylthio)ethyl methacrylate (MTEMA)

Based on the known solubility of similar methacrylate compounds such as Ethyl Methacrylate (EMA) and 2-Hydroxyethyl Methacrylate (HEMA), the following table summarizes the predicted solubility of MTEMA in a range of common laboratory solvents. It is anticipated that MTEMA, possessing both a polarizable thioether group and an ester linkage, will exhibit broad miscibility with many organic solvents.

| Solvent Classification | Solvent | Predicted Solubility/Miscibility | Rationale/Supporting Evidence |

| Polar Aprotic | Acetone | Miscible | HEMA is soluble in acetone[1]. The polarity of MTEMA is expected to be compatible. |

| Acetonitrile | Likely Miscible | Generally a good solvent for many organic compounds. | |

| Dimethylformamide (DMF) | Likely Miscible | Often used as a solvent for polymer synthesis. | |

| Dimethyl Sulfoxide (DMSO) | Likely Miscible | A strong polar aprotic solvent capable of dissolving a wide range of substances. | |

| Tetrahydrofuran (THF) | Likely Miscible | A common solvent for polymerization reactions of methacrylates[2]. | |

| Polar Protic | Water | Slightly Soluble | Ethyl methacrylate is slightly soluble in water[3]. The thioether group in MTEMA may slightly enhance aqueous solubility compared to EMA, but high solubility is not expected. |

| Ethanol | Miscible | HEMA is soluble in ethanol[1][4]. EMA is also soluble in alcohol. The structural similarities suggest MTEMA will also be miscible. | |

| Methanol | Miscible | Similar to ethanol, expected to be a good solvent. | |

| Isopropanol | Miscible | Expected to behave similarly to other short-chain alcohols. | |

| Nonpolar | Toluene | Likely Miscible | Toluene is a common solvent for methacrylate polymerizations. |

| Hexane (B92381) | Likely Limited Miscibility/Insoluble | Nonpolar nature of hexane may not be compatible with the ester and thioether groups of MTEMA. | |

| Diethyl Ether | Miscible | HEMA is soluble in ether[4]. | |

| Chlorinated | Dichloromethane (DCM) | Likely Miscible | A versatile solvent for many organic monomers and polymers. |

| Chloroform | Likely Miscible | Similar to dichloromethane, it is a good solvent for many organic compounds. |

Experimental Protocol for Determining Liquid-Liquid Miscibility

To empirically determine the solubility of this compound in various solvents, a straightforward visual miscibility test can be employed. This method is suitable for an initial screening of solvents.

Objective: To qualitatively assess the miscibility of this compound with a range of solvents at ambient temperature.

Materials:

-

This compound (MTEMA)

-

A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small, clear glass vials or test tubes with closures

-

Pipettes or graduated cylinders for measuring volumes

-

Vortex mixer or shaker

Procedure:

-

Preparation: Label a series of clean, dry vials for each solvent to be tested.

-

Solvent Addition: Into each labeled vial, add a specific volume of the respective solvent (e.g., 2 mL).

-

MTEMA Addition: To each vial, add an equal volume of MTEMA (e.g., 2 mL).

-

Mixing: Securely cap the vials and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the vials to stand undisturbed for a period of time (e.g., 5-10 minutes). Observe the contents of each vial against a well-lit background.

-

Classification:

-

Miscible: The mixture remains a single, clear, and homogenous phase with no visible separation or cloudiness.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time. Two distinct layers may form upon standing.

-

Immiscible: The mixture readily separates into two distinct, clear layers.

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheets (SDS) for MTEMA and all solvents used.

Conceptual Diagrams

The following diagrams illustrate the concept of miscibility and a typical experimental workflow for its determination.

Solvents in Synthesis and Polymerization

The solvents used in the synthesis and polymerization of this compound and other methacrylates provide strong evidence of solubility. For instance, the synthesis of related thiol-containing methacrylates has been performed in solvents like THF, indicating good solubility[2]. Furthermore, polymerization of MTEMA itself has been carried out, implying that the monomer is soluble in the reaction medium, which often consists of organic solvents[5][6].

Conclusion

While quantitative solubility data for this compound remains to be definitively established, a strong predictive understanding of its solubility can be formulated based on the behavior of structurally similar monomers. It is anticipated that MTEMA will be miscible with a wide array of common organic solvents, particularly polar aprotic and protic solvents, with limited solubility in highly nonpolar solvents and water. The provided experimental protocol offers a straightforward method for verifying these predictions and establishing a practical solubility profile for MTEMA in specific solvent systems, which is an essential parameter for its successful application in polymer synthesis and formulation development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. scispace.com [scispace.com]

- 3. ethylmethacrylate.eu [ethylmethacrylate.eu]

- 4. 2-Hydroxyethyl methacrylate (HEMA), CAS 868-77-9 [sellchems.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound: A Versatile Monomer for Stimuli Responsiveness and Polymerization-Induced Self-Assembly in the Presence of Air - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Properties of Poly(2-(Methylthio)ethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-(methylthio)ethyl methacrylate) is a sulfur-containing polymer with potential applications in drug delivery and material science. Its thermal properties are critical for defining its processing parameters and operational limits. The glass transition temperature (Tg) dictates the transition from a rigid, glassy state to a more flexible, rubbery state, impacting its mechanical properties. The decomposition temperature (Td) defines the threshold for its thermal stability and degradation. This guide outlines the standard procedures for measuring these properties, namely Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for Td.

Thermal Properties Data

A thorough literature search did not yield specific, experimentally determined values for the glass transition temperature (Tg) and decomposition temperature (Td) of poly(this compound). Therefore, the following table is presented as a template for experimental determination. For context, thermal property ranges for other sulfur-containing polymethacrylates are noted.

| Property | Symbol | Value for Poly(this compound) | Typical Range for Sulfur-Containing Polymethacrylates |

| Glass Transition Temperature | Tg | Not available in literature; experimental determination required | 44 - 109 °C[1] |

| Decomposition Temperature (5% weight loss) | Td5 | Not available in literature; experimental determination required | ~290 °C[1] |

Experimental Protocols

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

The glass transition temperature is determined as a step-change in the heat flow curve obtained from DSC.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min). This step is to erase the thermal history of the polymer.

-

Cooling Scan: Cool the sample to a sub-ambient temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again from the low temperature to the upper temperature limit (e.g., 150 °C) at the same heating rate as the first scan. The Tg is determined from this second heating scan.

-

-

Data Analysis: The Tg is determined as the midpoint of the step transition in the heat flow versus temperature curve from the second heating scan.

Determination of Decomposition Temperature (Td) by Thermogravimetric Analysis (TGA)

The decomposition temperature is determined by monitoring the mass loss of the sample as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into a TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

-

Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5 for 5% weight loss) or as the peak of the derivative of the weight loss curve (DTG), which indicates the point of maximum rate of decomposition.

Synthesis of Poly(this compound)

Poly(this compound) can be synthesized via free-radical polymerization of the 2-(methylthio)ethyl methacrylate (B99206) monomer. A common method is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for good control over the polymer's molecular weight and dispersity.[2]

Materials:

-

This compound (monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (chain transfer agent)

-

Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)

Procedure:

-

The monomer, initiator, and chain transfer agent are dissolved in the anhydrous solvent in a reaction vessel.

-

The solution is deoxygenated by several freeze-pump-thaw cycles.

-

The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 70 °C) for a set period to achieve the desired conversion.

-

The polymerization is quenched by cooling the vessel in an ice bath and exposing the mixture to air.

-

The polymer is purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane) and dried under vacuum until a constant weight is achieved.

Visualizations

Caption: Experimental workflow for the synthesis and thermal characterization of poly(this compound).

Caption: Diagram of the DSC methodology for determining the glass transition temperature (Tg).

Caption: Diagram of the TGA methodology for determining the decomposition temperature (Td).

References

An In-depth Technical Guide to 2-(Methylthio)ethyl Methacrylate: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)ethyl methacrylate (B99206) (MTEMA), a versatile monomer gaining significant interest in the development of advanced drug delivery systems. This document covers its commercial availability, key physicochemical properties, detailed experimental protocols for polymerization, and explores its potential role in interacting with cellular signaling pathways.

Commercial Availability and Suppliers

2-(Methylthio)ethyl methacrylate is commercially available from a range of chemical suppliers. The purity and available quantities vary, making it suitable for both small-scale research and larger-scale production. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD, for smallest available quantity) |

| Sigma-Aldrich | 423335 | 96% | 5 g, 25 g | $143.00 for 5 g[1] |

| Santa Cruz Biotechnology | sc-264663 | Research Grade | Inquire | Price on Request |

| Crescent Chemical Company | Inquire | Inquire | Price on Request[2] | |

| American Custom Chemicals Corporation (via ChemicalBook) | CHM0007360 | Inquire | 1 g, 5 g | $641.06 for 1 g, $873.55 for 5 g[3] |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

Understanding the fundamental properties of MTEMA is crucial for its application in polymer synthesis and formulation development.

| Property | Value |

| CAS Number | 14216-23-0[4] |

| Molecular Formula | C₇H₁₂O₂S[5] |

| Molecular Weight | 160.23 g/mol [4] |

| Appearance | Colorless to light yellow liquid[3] |

| Density | 1.04 g/mL at 25 °C[1][4] |

| Boiling Point | 38 °C at 0.06 mmHg[1][4] |

| Refractive Index | n20/D 1.48[1][4] |

| Flash Point | 88 °C (closed cup)[1] |

| Storage Temperature | 2-8°C, stored under nitrogen[3] |

Applications in Drug Development

The unique thioether functionality of MTEMA makes it a valuable monomer for creating "smart" or stimuli-responsive polymers for drug delivery. These polymers can be designed to release their therapeutic payload in response to specific biological cues, such as changes in redox potential.

Polymers synthesized from MTEMA are particularly promising for their redox-responsive behavior. The thioether side chain can be oxidized to the more hydrophilic sulfoxide (B87167) or sulfone. This transformation can alter the polymer's solubility and trigger the disassembly of nanoparticles, leading to drug release in environments with high levels of reactive oxygen species (ROS), such as inflamed tissues or tumors.[6]

Experimental Protocols

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound

This protocol describes a typical thermally initiated RAFT polymerization to synthesize poly(this compound) (PMTEMA).

Materials:

-

This compound (MTEMA), inhibitor removed

-

2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (RAFT agent)

-

2,2′-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Anhydrous 1,4-dioxane (B91453) (solvent)

-

Schlenk flask and line

-

Magnetic stirrer and oil bath

Procedure:

-

In a Schlenk flask, dissolve the RAFT agent and AIBN in anhydrous 1,4-dioxane.

-

Add the desired amount of MTEMA monomer to the solution.

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitor the polymerization progress by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., via ¹H NMR) and polymer molecular weight (e.g., via GPC).

-

Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).

-

Collect the polymer by filtration or centrifugation and dry under vacuum to a constant weight.

Polymerization-Induced Self-Assembly (PISA) of this compound

This protocol outlines the synthesis of block copolymer nanoparticles via PISA, where MTEMA forms the core-forming block.

Materials:

-

A hydrophilic macro-chain transfer agent (macro-CTA), e.g., poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA)

-

This compound (MTEMA), inhibitor removed

-

A suitable initiator (e.g., AIBN for thermal PISA, or a photoinitiator for photo-PISA)

-

A solvent that is a good solvent for the macro-CTA and a poor solvent for PMTEMA (e.g., ethanol/water mixture)

-

Reaction vessel suitable for the chosen initiation method (e.g., Schlenk flask for thermal, sealed vial for photo-PISA)

Procedure:

-

Dissolve the macro-CTA and initiator in the chosen solvent system within the reaction vessel.

-

Add the MTEMA monomer to the solution.

-

Deoxygenate the solution (e.g., by purging with an inert gas or freeze-pump-thaw cycles).

-

Initiate the polymerization by either heating the solution to the desired temperature (thermal PISA) or exposing it to a light source of the appropriate wavelength (photo-PISA).

-

As the PMTEMA block grows, it will become insoluble in the solvent, leading to the in-situ self-assembly of block copolymer nanoparticles.

-

Monitor the reaction for monomer conversion and nanoparticle morphology (e.g., via Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)).

-

Terminate the polymerization when the desired molecular weight and morphology are achieved.

-

The resulting nanoparticle dispersion can often be used directly or purified by dialysis.

Visualization of Key Processes

Experimental Workflow for RAFT Polymerization

Caption: Workflow for RAFT Polymerization of MTEMA.

Experimental Workflow for Polymerization-Induced Self-Assembly (PISA)

Caption: Workflow for PISA of MTEMA.

Hypothetical Signaling Pathway: Redox-Responsive Drug Release and Cellular Interaction

While direct experimental evidence for the interaction of poly(this compound) with specific cellular signaling pathways is currently limited, a plausible mechanism can be hypothesized based on its redox-responsive nature. The thioether side chains are susceptible to oxidation by intracellular reactive oxygen species (ROS), which are often upregulated in pathological conditions like cancer and inflammation. This oxidation can trigger drug release and potentially modulate cellular redox signaling.

Caption: Hypothetical Redox-Responsive Drug Release and Cellular Interaction of PMTEMA Nanoparticles.

This proposed pathway illustrates the potential of MTEMA-based polymers in drug delivery. Upon cellular uptake, the nanoparticles are exposed to the intracellular environment. In cells with high levels of ROS, the thioether groups of the polymer are oxidized, leading to a change in polymer polarity and subsequent disassembly of the nanoparticle. This triggers the release of the encapsulated drug, which can then act on its intracellular target. Furthermore, the oxidation of the sulfur-containing polymer may itself influence the cellular redox balance, potentially impacting downstream signaling pathways. It is important to emphasize that the modulation of cellular redox signaling by PMTEMA is a hypothesized mechanism that requires further experimental validation.

Conclusion

This compound is a commercially accessible and highly versatile monomer with significant potential in the design of advanced drug delivery systems. Its key feature is the redox-responsive thioether group, which enables the creation of "smart" polymers that can release therapeutic agents in response to specific biological cues. The ability to polymerize MTEMA using controlled radical polymerization techniques like RAFT and to form well-defined nanoparticles through PISA provides researchers with powerful tools to develop novel and effective drug carriers. While further research is needed to fully elucidate the interactions of MTEMA-based polymers with cellular signaling pathways, the fundamental chemistry of this monomer makes it a compelling candidate for the next generation of targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Redox-responsive polymers for drug delivery: from molecular design to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Reactive oxygen species-responsive polymer drug delivery systems [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

The Versatile Reactivity of the Thioether Group in 2-(Methylthio)ethyl Methacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thioether functionality of 2-(methylthio)ethyl methacrylate (B99206) (MTEMA) and its corresponding polymer, poly(MTEMA), offers a rich platform for chemical modification, imparting stimuli-responsive properties that are highly valuable in the fields of advanced materials and drug delivery. This technical guide provides a comprehensive overview of the key reactions involving the thioether group of MTEMA, including oxidation, alkylation, and coordination with metal ions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this versatile monomer in research and development.

Oxidation: A Gateway to Stimuli-Responsive Materials

The sulfur atom in the thioether group of poly(MTEMA) is susceptible to oxidation, leading to the formation of the more hydrophilic sulfoxide (B87167) and sulfone moieties. This transformation is the foundation for creating materials that respond to oxidative environments, a feature of significant interest for applications such as drug delivery systems that target diseased tissues characterized by high levels of reactive oxygen species (ROS).

Oxidation to Sulfoxide and Sulfone

The controlled oxidation of the thioether in poly(MTEMA) can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being a common and effective choice. The reaction proceeds in two stages: the initial oxidation to a sulfoxide, followed by a slower oxidation to a sulfone.

Table 1: Quantitative Data on the Oxidation of Poly(2-(Methylthio)ethyl Methacrylate) (pMTEMA)

| Parameter | Thioether (pMTEMA) | Sulfoxide (pMSEMA) | Sulfone (pMSOMA) | Reference |

| Oxidizing Agent | - | H₂O₂ (1.1 mol. equiv.) | Excess H₂O₂ or stronger oxidants | [1][2] |

| Typical Reaction Conditions | - | Aqueous solution, room temp. | Harsher conditions (e.g., higher temp., stronger oxidant) | [1][2] |

| Molecular Weight (Mn, g/mol ) | Varies with polymerization | Slight increase | Further increase | [1][2] |

| Polydispersity Index (Đ) | Typically < 1.3 (RAFT) | Remains narrow | Remains narrow | [1][2] |

| Cytotoxicity | Low | Low | Significantly increased | [1][2] |

Note: The molecular weight and polydispersity of the starting pMTEMA depend on the polymerization conditions.

It is crucial to control the stoichiometry of the oxidizing agent to selectively form the sulfoxide. Overoxidation to the sulfone can significantly increase the cytotoxicity of the material, a critical consideration for biomedical applications.[1][2]

Kinetic Considerations

While specific kinetic studies on the oxidation of poly(MTEMA) are not extensively reported, data from analogous small molecule thioethers provide valuable insights into the reaction rates. The oxidation of thioethers by hydrogen peroxide is generally considered to be a slow process under physiological conditions. For instance, the second-order rate constant for the oxidation of methionine's thioether by H₂O₂ is in the range of 2 x 10⁻² M⁻¹s⁻¹.[3][4]

Oxidation by Singlet Oxygen

A more rapid oxidation of the thioether group can be achieved using singlet oxygen (¹O₂). This can be generated in situ using a photosensitizer and light. This rapid and efficient oxidation has been utilized to trigger the disassembly of nanoparticles self-assembled from MTEMA-containing block copolymers.[5]

Experimental Protocol: Oxidation of pMTEMA to pMSEMA

This protocol is adapted from the literature for the synthesis of poly(2-(methylsulfinyl)ethyl methacrylate) (pMSEMA).[1][6]

Materials:

-

Poly(this compound) (pMTEMA)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Deionized water

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Freeze-dryer

Procedure:

-

Dissolve a known amount of pMTEMA in deionized water to a desired concentration (e.g., 10 mg/mL).

-

Calculate the molar amount of thioether repeating units in the polymer.

-

Slowly add 1.1 molar equivalents of 30% H₂O₂ to the polymer solution while stirring at room temperature.

-

Allow the reaction to proceed for a specified time (e.g., 24 hours).

-

Purify the resulting poly(2-(methylsulfinyl)ethyl methacrylate) (pMSEMA) by dialysis against deionized water for 48 hours, with frequent water changes.

-

Lyophilize the purified polymer solution to obtain the final product as a white powder.

-

Confirm the successful oxidation and the absence of sulfone formation using ¹H NMR and FTIR spectroscopy.

Alkylation: Formation of Polysulfonium Salts

The lone pair of electrons on the sulfur atom of the thioether group allows for its alkylation to form a tertiary sulfonium (B1226848) salt. This reaction transforms the neutral, hydrophobic thioether into a cationic, hydrophilic sulfonium group, dramatically altering the polymer's properties. Polysulfonium salts have applications as gene delivery vectors and antimicrobial agents.

A common alkylating agent for this transformation is methyl triflate (MeOTf).[7]

Table 2: Alkylation of the Thioether Group in MTEMA

| Parameter | Thioether Monomer (MTEMA) | Sulfonium Monomer (DMS⁺MA) | Reference |

| Alkylating Agent | - | Methyl triflate (MeOTf) | [7] |

| Typical Reaction Conditions | - | Dry DCM, ice bath, 24 h | [7] |

| Yield | - | Quantitative | [7] |

| Characterization | ¹H NMR | ¹H NMR showing downfield shift of adjacent protons | [7] |

Experimental Protocol: Synthesis of Dimethylsulfoniumethyl Methacrylate (DMS⁺MA) Monomer

This protocol is for the alkylation of the MTEMA monomer and can be adapted for the post-polymerization modification of pMTEMA.[7]

Materials:

-

This compound (MTEMA)

-

Methyl triflate (MeOTf)

-

Dry dichloromethane (B109758) (DCM)

-

Ice bath

Procedure:

-

Dissolve MTEMA in dry DCM in a vial under an inert atmosphere.

-

Cool the vial in an ice bath with stirring.

-

Slowly add one equivalent of methyl triflate to the solution.

-

Seal the vial and allow the reaction to stir for 24 hours at room temperature.

-

The product, dimethylsulfoniumethyl methacrylate triflate, can be isolated by removal of the solvent. Purity should be confirmed by ¹H NMR.

Coordination with Metal Ions

The sulfur atom of the thioether group can act as a soft Lewis base and coordinate with transition metal ions. This interaction can be used to create metal-polymer hybrid materials with interesting mechanical, optical, and catalytic properties. Copper(I) ions, for instance, have been shown to coordinate with thioether-containing acrylate (B77674) polymers, leading to enhanced mechanical strength and self-healing properties.[8]

Polymerization of MTEMA

This compound can be polymerized by various radical polymerization techniques. Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for synthesizing well-defined pMTEMA with controlled molecular weight and low polydispersity.[1][6]

An interesting feature of MTEMA is its ability to quench singlet oxygen, which allows for its polymerization in the presence of air when using photoinduced electron/energy transfer (PET)-RAFT methods.[5]

Experimental Protocol: RAFT Polymerization of MTEMA

This is a general protocol for RAFT polymerization that can be adapted for MTEMA based on literature procedures.[1][6][9][10]

Materials:

-

This compound (MTEMA), passed through a column of basic alumina (B75360) to remove inhibitor

-